molecular formula C19H23N5O2S B10982642 2-[(4-methoxybenzyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

2-[(4-methoxybenzyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B10982642
M. Wt: 385.5 g/mol
InChI Key: DFOYRAAANIBEOR-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring, the pyrazole ring, and the attachment of the methoxyphenyl group. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol

Uniqueness

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring, a pyrazole ring, and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H23N5O2S/c1-12-16(13(2)24(3)23-12)10-20-18(25)17-11-27-19(22-17)21-9-14-5-7-15(26-4)8-6-14/h5-8,11H,9-10H2,1-4H3,(H,20,25)(H,21,22)

InChI Key

DFOYRAAANIBEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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